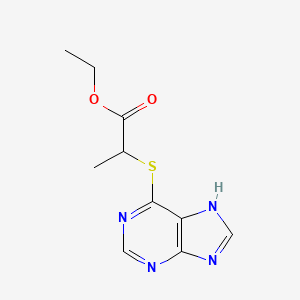
ethyl 2-(9H-purin-6-ylthio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(9H-purin-6-ylthio)propanoate is a chemical compound with the molecular formula C10H12N4O2S and a molecular weight of 252.297 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids like DNA and RNA.
Preparation Methods
The synthesis of ethyl 2-(9H-purin-6-ylthio)propanoate typically involves the reaction of 6-mercaptopurine with ethyl 2-bromopropanoate under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 2-(9H-purin-6-ylthio)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
Ethyl 2-(9H-purin-6-ylthio)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(9H-purin-6-ylthio)propanoate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to a decrease in the synthesis of nucleotides and nucleic acids. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Ethyl 2-(9H-purin-6-ylthio)propanoate can be compared with other purine derivatives, such as:
6-Mercaptopurine: A well-known anticancer and immunosuppressive agent.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Allopurinol: A medication used to treat gout and hyperuricemia.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C10H12N4O2S |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
ethyl 2-(7H-purin-6-ylsulfanyl)propanoate |
InChI |
InChI=1S/C10H12N4O2S/c1-3-16-10(15)6(2)17-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H,11,12,13,14) |
InChI Key |
QVAYDLOUQXOGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















